molecular formula C19H15ClO3S B1657186 [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 5567-55-5

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B1657186
CAS No.: 5567-55-5
M. Wt: 358.8 g/mol
InChI Key: JQMKZGVXKXAQCY-UHFFFAOYSA-N
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Description

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique molecular structure, which includes a benzothiophene ring, a chlorinated aromatic ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

The synthesis of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated aromatic compound.

    Esterification: The carboxylate ester group is introduced through an esterification reaction between the chlorinated benzothiophene and an appropriate alcohol, such as 1-(4-Methylphenyl)-1-oxopropan-2-ol.

Chemical Reactions Analysis

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles such as amines or thiols replace the chlorine atom.

Scientific Research Applications

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial and anticancer drugs.

Mechanism of Action

The mechanism of action of [1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For example, it may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis .

Comparison with Similar Compounds

[1-(4-Methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate can be compared with similar compounds such as:

    4-Methylphenyl 3-chloro-1-benzothiophene-2-carboxylate: This compound lacks the oxopropan-2-yl group, which may affect its biological activity and chemical reactivity.

    4-Tert-butylphenyl 3-chloro-1-benzothiophene-2-carboxylate: The presence of a tert-butyl group instead of a methyl group can influence the compound’s steric and electronic properties.

Properties

CAS No.

5567-55-5

Molecular Formula

C19H15ClO3S

Molecular Weight

358.8 g/mol

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H15ClO3S/c1-11-7-9-13(10-8-11)17(21)12(2)23-19(22)18-16(20)14-5-3-4-6-15(14)24-18/h3-10,12H,1-2H3

InChI Key

JQMKZGVXKXAQCY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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